molecular formula C14H12N4O B11867496 6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one CAS No. 24093-16-1

6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one

Cat. No.: B11867496
CAS No.: 24093-16-1
M. Wt: 252.27 g/mol
InChI Key: VKZZGCYGUAPPFC-UHFFFAOYSA-N
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Description

6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate amines. One common method is the reaction of 2-aminobenzamide with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted quinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: Used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(1H)-one: The parent compound without the amino groups.

    2-(4-Aminophenyl)quinazolin-4(1H)-one: Lacks the amino group at the 6 position.

    6-Aminoquinazolin-4(1H)-one: Lacks the amino group at the 2 position.

Uniqueness

6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one is unique due to the presence of amino groups at both the 6 and 4 positions of the quinazoline ring and the 4 position of the phenyl ring. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

24093-16-1

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

6-amino-2-(4-aminophenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C14H12N4O/c15-9-3-1-8(2-4-9)13-17-12-6-5-10(16)7-11(12)14(19)18-13/h1-7H,15-16H2,(H,17,18,19)

InChI Key

VKZZGCYGUAPPFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)N)C(=O)N2)N

Origin of Product

United States

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